

3-Bromo-2-chloro-5-iodopyridine spectral data (NMR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Bromo-2-chloro-5-iodopyridine**

Cat. No.: **B1452450**

[Get Quote](#)

An In-Depth Technical Guide to the Spectral Analysis of **3-Bromo-2-chloro-5-iodopyridine**

Authored by: A Senior Application Scientist Introduction

3-Bromo-2-chloro-5-iodopyridine is a polysubstituted pyridine derivative with significant potential as a building block in medicinal chemistry and materials science.^[1] Its utility in the synthesis of complex molecules necessitates unambiguous structural characterization, for which Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools. This guide provides a detailed analysis of the expected ¹H NMR, ¹³C NMR, and MS spectral data for **3-bromo-2-chloro-5-iodopyridine**. In the absence of publicly available experimental spectra, this document leverages established principles of spectroscopy and data from analogous halogenated heteroaromatic systems to provide a robust, predictive framework for researchers.

The precise arrangement of three different halogen substituents on the pyridine ring creates a unique electronic environment, which is reflected in its spectral signatures. Understanding these signatures is paramount for reaction monitoring, quality control, and the structural elucidation of its derivatives.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of **3-bromo-2-chloro-5-iodopyridine** is anticipated to be relatively simple, showing two distinct signals corresponding to the two protons on the pyridine ring. The

substitution pattern removes any planes of symmetry that would render these protons chemically equivalent.

Rationale for Predicted Chemical Shifts:

The chemical shifts of protons on a pyridine ring are influenced by the electronegativity and position of the substituents. The pyridine nitrogen atom itself is electron-withdrawing, generally shifting ring protons downfield compared to benzene. The halogen atoms (Cl, Br, I) are also electronegative and exert a deshielding effect.

- H-4: This proton is situated between two halogen atoms (Iodo at C-5 and Bromo at C-3). It is expected to be the most downfield signal due to the cumulative electron-withdrawing effects of the adjacent halogens and the nitrogen atom.
- H-6: This proton is adjacent to the nitrogen atom and the iodine at C-5. The proximity to the electronegative nitrogen atom will cause a significant downfield shift.

The coupling between these two protons is expected to be a meta-coupling, typically small for aromatic systems.

Table 1: Predicted ^1H NMR Spectral Data for **3-Bromo-2-chloro-5-iodopyridine** (in CDCl_3)

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4	8.30 - 8.50	Doublet (d)	~2.5
H-6	8.10 - 8.30	Doublet (d)	~2.5

Predicted ^{13}C NMR Spectral Data

The ^{13}C NMR spectrum of **3-bromo-2-chloro-5-iodopyridine** is expected to display five distinct signals, one for each carbon atom in the pyridine ring, as there are no elements of symmetry. The chemical shifts are influenced by the attached halogen and the proximity to the nitrogen atom.

Rationale for Predicted Chemical Shifts:

The prediction of ^{13}C NMR chemical shifts in substituted pyridines can be approached using additive models based on substituent chemical shifts (SCS) from simpler systems.[2][3][4]

- C-2 and C-3: These carbons are directly bonded to chlorine and bromine, respectively. The "heavy atom effect" of bromine and iodine, along with the electronegativity of chlorine, will significantly influence their chemical shifts. The carbon bearing the chlorine (C-2) is expected to be significantly downfield.
- C-5: This carbon is bonded to iodine. The heavy iodine atom is expected to induce an upfield shift compared to what would be expected based on electronegativity alone.
- C-4 and C-6: These are protonated carbons. Their shifts will be influenced by the adjacent substituents and the nitrogen atom. C-6, being an alpha-carbon to the nitrogen, is expected to be further downfield than C-4.

Table 2: Predicted ^{13}C NMR Spectral Data for **3-Bromo-2-chloro-5-iodopyridine** (in CDCl_3)

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	150 - 155
C-3	125 - 130
C-4	145 - 150
C-5	95 - 105
C-6	155 - 160

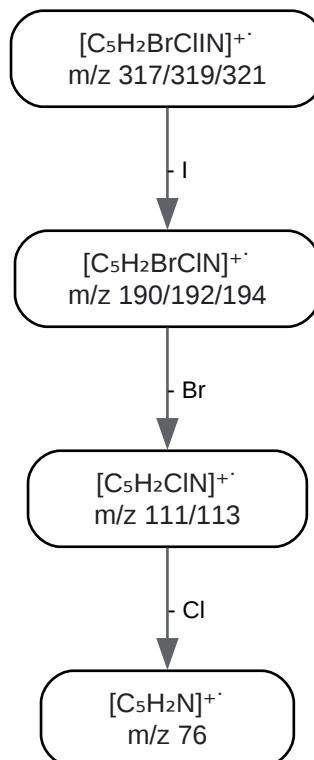
Predicted Mass Spectrometry (MS) Data

The mass spectrum of **3-bromo-2-chloro-5-iodopyridine** will provide crucial information about its molecular weight and elemental composition. Electron Ionization (EI) is a common technique for such molecules, which will lead to the formation of a molecular ion (M^+) and subsequent fragmentation.

Molecular Ion and Isotopic Pattern

A key feature of the mass spectrum will be the complex isotopic pattern of the molecular ion peak. This arises from the natural isotopic abundances of chlorine (^{35}Cl : ~75%, ^{37}Cl : ~25%) and bromine (^{79}Br : ~50%, ^{81}Br : ~50%).^{[5][6]} This results in a characteristic cluster of peaks for the molecular ion.

Table 3: Predicted Isotopic Pattern for the Molecular Ion of **3-Bromo-2-chloro-5-iodopyridine**


Ion Formula	m/z (Nominal)	Relative Abundance (%)
$[\text{C}_5\text{H}_2^{79}\text{Br}^{35}\text{Cl}\text{IN}]^+$	317	~37.5
$[\text{C}_5\text{H}_2^{81}\text{Br}^{35}\text{Cl}\text{IN}]^+$	319	~37.5
$[\text{C}_5\text{H}_2^{79}\text{Br}^{37}\text{Cl}\text{IN}]^+$	319	~12.5
$[\text{C}_5\text{H}_2^{81}\text{Br}^{37}\text{Cl}\text{IN}]^+$	321	~12.5

Note: The combined peak at m/z 319 will be the most abundant in the molecular ion cluster.

Predicted Fragmentation Pathway

Under electron ionization, the molecular ion will be energetically unstable and undergo fragmentation. The fragmentation of aromatic halogenated compounds often involves the loss of halogen atoms or other small neutral molecules.^{[7][8][9]}

A plausible fragmentation pathway is initiated by the loss of the most labile halogen, which is typically iodine, followed by the sequential loss of bromine and chlorine.

[Click to download full resolution via product page](#)

Caption: Predicted EI-MS fragmentation pathway for **3-bromo-2-chloro-5-iodopyridine**.

Table 4: Predicted Major Fragments in the Mass Spectrum

m/z (Nominal)	Proposed Fragment
190/192/194	$[M - I]^{+}$
111/113	$[M - I - Br]^{+}$
76	$[M - I - Br - Cl]^{+}$

Experimental Protocols

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-bromo-2-chloro-5-iodopyridine** in ~0.6 mL of deuterated chloroform ($CDCl_3$) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

- Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Set the spectral width to cover a range of 0-10 ppm.
 - Use a 30-degree pulse angle.
 - Set the relaxation delay to 2 seconds.
 - Acquire at least 16 scans for good signal-to-noise.
- ^{13}C NMR Acquisition:
 - Set the spectral width to cover a range of 0-200 ppm.
 - Use a proton-decoupled pulse sequence.
 - Set the relaxation delay to 5 seconds.
 - Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the ^1H spectrum to the TMS signal at 0.00 ppm and the ^{13}C spectrum to the CDCl_3 solvent peak at 77.16 ppm.

Mass Spectrometry (Electron Ionization)

- Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) via a direct insertion probe or a gas chromatograph (GC) inlet.
- Ionization: Use a standard electron ionization source with an electron energy of 70 eV.
- Mass Analysis: Scan a mass range of m/z 50-400 to detect the molecular ion and significant fragments.
- Data Analysis: Analyze the resulting mass spectrum for the molecular ion cluster and characteristic fragment ions. Compare the observed isotopic patterns with theoretical

distributions.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectral features of **3-bromo-2-chloro-5-iodopyridine**. The predicted ¹H NMR, ¹³C NMR, and MS data, grounded in established spectroscopic principles, offer a valuable resource for researchers working with this compound. The characteristic signals and fragmentation patterns detailed herein should facilitate its unambiguous identification and characterization in various research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds | MDPI [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [3-Bromo-2-chloro-5-iodopyridine spectral data (NMR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1452450#3-bromo-2-chloro-5-iodopyridine-spectral-data-nmr-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com